(R)-3-Methyl-3-propylpyrrolidine
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Overview
Description
®-3-Methyl-3-propylpyrrolidine is a chiral compound belonging to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-3-propylpyrrolidine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor. For example, the hydrogenation of 3-Methyl-3-propylpyrrole using a chiral catalyst can yield the desired ®-enantiomer. The reaction conditions typically involve the use of a rhodium or ruthenium-based catalyst, hydrogen gas, and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of ®-3-Methyl-3-propylpyrrolidine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral ligands and catalysts is crucial to ensure high enantioselectivity. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-3-Methyl-3-propylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-substituted pyrrolidines.
Scientific Research Applications
®-3-Methyl-3-propylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-3-Methyl-3-propylpyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to the active site of the target protein and modulating its activity.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Methyl-3-propylpyrrolidine: The enantiomer of the ®-form, with different stereochemistry.
3-Methylpyrrolidine: A similar compound lacking the propyl group.
3-Propylpyrrolidine: A similar compound lacking the methyl group.
Uniqueness
®-3-Methyl-3-propylpyrrolidine is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in applications requiring high enantioselectivity.
Properties
Molecular Formula |
C8H17N |
---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
(3R)-3-methyl-3-propylpyrrolidine |
InChI |
InChI=1S/C8H17N/c1-3-4-8(2)5-6-9-7-8/h9H,3-7H2,1-2H3/t8-/m1/s1 |
InChI Key |
REZXABLSYGVZHO-MRVPVSSYSA-N |
Isomeric SMILES |
CCC[C@@]1(CCNC1)C |
Canonical SMILES |
CCCC1(CCNC1)C |
Origin of Product |
United States |
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